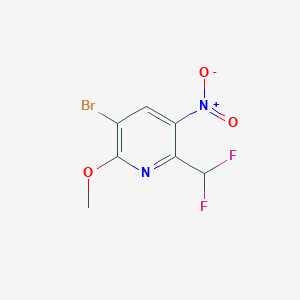

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine

Description

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a difluoromethyl group at position 6, a methoxy group at position 2, and a nitro group at position 3. Its molecular formula is C₇H₅BrF₂N₂O₃, with a molecular weight of 307.03 g/mol. The compound’s structural complexity arises from the interplay of electron-withdrawing (nitro, bromo) and electron-donating (methoxy) groups, while the difluoromethyl group introduces steric and electronic effects critical for reactivity and biological activity .

This compound is primarily used in pharmaceutical and agrochemical research as a key intermediate for synthesizing heterocyclic compounds. For example, it has been employed in the preparation of fungicidal agents where the difluoromethyl group enhances metabolic stability and bioavailability .

Properties

Molecular Formula |

C7H5BrF2N2O3 |

|---|---|

Molecular Weight |

283.03 g/mol |

IUPAC Name |

5-bromo-2-(difluoromethyl)-6-methoxy-3-nitropyridine |

InChI |

InChI=1S/C7H5BrF2N2O3/c1-15-7-3(8)2-4(12(13)14)5(11-7)6(9)10/h2,6H,1H3 |

InChI Key |

YOGLKXQYLDZMOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=N1)C(F)F)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted pyridine derivative, followed by nitration and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used. The reactions are usually conducted under mild temperatures and pressures.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used, often in acidic media.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Reduction Reactions: The major product is 3-Bromo-6-(difluoromethyl)-2-methoxy-5-aminopyridine.

Oxidation Reactions: The major product is 3-Bromo-6-(difluoromethyl)-2-formyl-5-nitropyridine.

Scientific Research Applications

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides due to its bioactive properties.

Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Biological Research: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups such as the nitro and difluoromethyl groups can influence the compound’s reactivity and binding affinity. The methoxy group can also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine can be contextualized against related pyridine derivatives. Below is a detailed comparison:

Table 1: Structural Comparison with Similar Pyridine Derivatives

Key Differentiators

Substituent Effects on Reactivity: The difluoromethyl group at position 6 in the target compound significantly enhances electrophilicity at adjacent positions compared to non-fluorinated analogs (e.g., 5-Bromo-6-methoxypyridin-3-amine). This facilitates regioselective reactions, such as Suzuki couplings, critical for drug discovery . The nitro group at position 5 (vs. position 2 or 3 in analogs) increases electron-deficient character, making the pyridine ring more reactive toward nucleophilic aromatic substitution .

Biological and Physical Properties: Fluorine substitution (CF₂H) improves metabolic stability and membrane permeability compared to non-fluorinated derivatives. For instance, 3-Bromo-5-fluoro-2-methoxypyridine lacks the dual fluorine effect, resulting in shorter in vivo half-lives . The methoxy group at position 2 sterically shields the pyridine ring, reducing unintended side reactions during synthesis compared to analogs like 2-Bromo-6-methoxy-3-nitropyridine .

Synthetic Utility :

- The target compound’s versatility is highlighted in patented fungicidal syntheses, where it outperforms analogs like 5-Bromo-3-methoxy-2-nitropyridine in yield and purity due to optimized substituent positions .

Contrast with Fluorinated Analogs

- 3-Bromo-2-fluoro-5-nitropyridine (C₅H₃BrFN₂O₂): Lacks the methoxy and difluoromethyl groups, resulting in reduced steric bulk and higher reactivity but lower selectivity in cross-coupling reactions .

- 3-Bromo-6-(trifluoromethyl)-2-methoxy-5-nitropyridine : Replacing CF₂H with CF₃ increases electron-withdrawing effects but may lead to toxicity issues in biological applications .

Biological Activity

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's unique structural features, including the presence of bromine, difluoromethyl, methoxy, and nitro groups, contribute to its potential therapeutic applications and reactivity profiles.

Chemical Structure and Properties

The molecular formula for 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is . Its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 251.03 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | H302 (Harmful if swallowed), H315 (Causes skin irritation) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophiles in biological systems. Additionally, the bromine and difluoromethyl groups can influence the compound's lipophilicity and overall reactivity.

Antimicrobial Activity

Research indicates that halogenated pyridines exhibit significant antimicrobial properties. For example, compounds similar to 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anti-cancer Potential

Studies have suggested that certain nitropyridine derivatives possess anti-cancer properties by targeting specific kinases involved in cancer cell proliferation. The unique substitution pattern of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine may enhance its selectivity towards cancer cells while minimizing effects on normal cells.

Case Studies

- In Vitro Studies : A study demonstrated that a related nitropyridine compound inhibited the growth of human cancer cell lines in a dose-dependent manner. The IC50 values were significantly lower than those of non-substituted pyridines, indicating enhanced potency due to the specific substituents present .

- Toxicity Assessment : A short-term toxicity study involving related compounds showed no significant adverse effects at high concentrations, suggesting a favorable safety profile for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine indicates that modifications at the bromine and nitro positions can significantly affect biological activity. For instance, the introduction of different halogens or varying the position of the nitro group can lead to changes in potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.